molecular formula C12H9NO2 B13538803 (2E)-3-(isoquinolin-1-yl)prop-2-enoic acid

(2E)-3-(isoquinolin-1-yl)prop-2-enoic acid

Cat. No.: B13538803
M. Wt: 199.20 g/mol
InChI Key: IVPZDWIXSZJSGO-AATRIKPKSA-N
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Description

(2E)-3-(isoquinolin-1-yl)prop-2-enoic acid is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(isoquinolin-1-yl)prop-2-enoic acid typically involves the condensation of isoquinoline with an appropriate aldehyde or ketone, followed by oxidation. Common reagents used in these reactions include:

  • Isoquinoline
  • Aldehyde or ketone
  • Oxidizing agents such as potassium permanganate or chromium trioxide

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(isoquinolin-1-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Introduction of different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

(E)-3-isoquinolin-1-ylprop-2-enoic acid

InChI

InChI=1S/C12H9NO2/c14-12(15)6-5-11-10-4-2-1-3-9(10)7-8-13-11/h1-8H,(H,14,15)/b6-5+

InChI Key

IVPZDWIXSZJSGO-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CN=C2/C=C/C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C=CC(=O)O

Origin of Product

United States

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